2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

Catalog No.
S13161527
CAS No.
66016-77-1
M.F
C19H15ClO
M. Wt
294.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

CAS Number

66016-77-1

Product Name

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

IUPAC Name

(3-chloro-4-phenylphenyl)-phenylmethanol

Molecular Formula

C19H15ClO

Molecular Weight

294.8 g/mol

InChI

InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H

InChI Key

ZOAVSVRUXVCCES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol is an organic compound with the molecular formula C19_{19}H16_{16}ClO and a molecular weight of approximately 300.78 g/mol. This compound features a biphenyl structure with a hydroxymethyl group and a chlorine substituent at the alpha position relative to the biphenyl moiety. It is also known by its CAS Registry Number 66016-77-1. The compound exhibits various physical properties, including a melting point of 95-97 °C and is soluble in organic solvents such as ethanol and acetone .

The reactivity of 2-chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
  • Reduction Reactions: The hydroxymethyl group can be reduced to form an alcohol or further oxidized to yield aldehydes or ketones.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.

These reactions are significant for synthesizing derivatives with varied biological and chemical properties.

The synthesis of 2-chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol typically involves several steps:

  • Formation of Biphenyl: Starting from phenylmagnesium bromide and benzophenone, biphenyl can be synthesized via Grignard reaction.
  • Chlorination: The introduction of chlorine can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Hydroxymethylation: The final step involves hydroxyalkylation using formaldehyde in the presence of a catalyst to introduce the hydroxymethyl group at the para position.

These methods allow for the efficient production of this compound while maintaining high purity levels.

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting antimicrobial or anticancer activities.
  • Chemical Intermediates: It can be utilized in synthesizing other complex organic molecules in chemical manufacturing.
  • Material Science: Its properties may allow for applications in developing new materials with specific thermal or electrical characteristics.

Interaction studies involving 2-chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol are essential for understanding its behavior in biological systems. Preliminary studies suggest that:

  • The compound may interact with specific enzymes or receptors, influencing metabolic pathways.
  • Its chlorinated structure might affect its binding affinity compared to non-chlorinated analogs.

Further research is needed to elucidate these interactions fully and assess their implications for safety and efficacy in potential applications.

Several compounds share structural similarities with 2-chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol. A comparison highlights its uniqueness:

Compound NameMolecular FormulaUnique Features
4-BiphenylmethanolC13_{13}H12_{12}OLacks chlorine; simpler structure
2-ChlorobiphenylC12_{12}H9_{9}ClChlorinated biphenyl without hydroxymethyl group
4-ChlorobenzophenoneC13_{13}H9_{9}ClOContains a carbonyl instead of hydroxymethyl
2-HydroxybiphenylC12_{12}H10_{10}OHydroxymethyl group without chlorine

The presence of both the chloro and hydroxymethyl groups in 2-chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol distinguishes it from these similar compounds, potentially enhancing its reactivity and biological properties.

The systematic IUPAC name 2-chloro-α-phenyl[1,1'-biphenyl]-4-methanol reflects its structural features: a biphenyl scaffold (two benzene rings linked at the 1,1'-positions), a chlorine atom at the 2-position of one phenyl ring, and a hydroxymethyl group (-CH2OH) at the alpha position relative to the biphenyl system. The compound’s molecular formula is C19H15ClO, with a molecular weight of 294.78 g/mol. Its stereoelectronic profile arises from the conjugation of the biphenyl π-system, the electron-withdrawing chlorine substituent, and the hydroxymethyl group’s hydrogen-bonding capability.

Structural Comparison with Related Biphenyl Methanol Derivatives

Compound NameMolecular FormulaKey Structural Features
2-Chloro-(1,1'-biphenyl)-4,4'-diolC12H9ClO2Biphenyl with Cl at 2-position and two -OH groups
2-Methyl-[1,1'-biphenyl]-3-methanolC14H14OMethyl group at 2-position, hydroxymethyl at 3-position
4,4'-DihydroxybiphenylC12H10O2Unsubstituted biphenyl with -OH groups at 4,4' positions

The chlorine atom in 2-chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol enhances electrophilic substitution reactivity at the para positions, while the hydroxymethyl group facilitates nucleophilic reactions or hydrogen-bond-mediated crystallization.

Historical Context of Biphenyl Methanol Derivatives

Biphenyl derivatives have been synthesized since the mid-19th century, with early methods relying on Ullmann coupling (1901) and Wurtz-Fittig reactions (1855) to form the biphenyl core. The introduction of methanol-containing biphenyls gained prominence in the 20th century alongside advances in cross-coupling catalysis. For example, the Suzuki-Miyaura reaction (1979) enabled efficient aryl-aryl bond formation under mild conditions, making biphenyl methanols accessible for drug discovery.

Key milestones include:

  • 1920s: Isolation of natural biphenyl glycosides with antimicrobial properties, spurring interest in synthetic analogs.
  • 1980s: Use of biphenyl methanols as chiral auxiliaries in asymmetric synthesis.
  • 2000s: Application in metal-organic frameworks (MOFs) and liquid crystals due to their rigid, planar structures.

The development of 2-chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol parallels these trends, with modern syntheses leveraging palladium-catalyzed cross-couplings and directed ortho-metalation strategies.

Significance in Synthetic Organic Chemistry

Role in Pharmaceutical Synthesis

Biphenyl methanols are pivotal intermediates in angiotensin II receptor blockers (ARBs) like losartan and irbesartan, where the biphenyl moiety enhances target binding affinity. The chlorine substituent in 2-chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol can modulate metabolic stability, while the hydroxymethyl group serves as a handle for further functionalization (e.g., esterification or oxidation to carboxylic acids).

Applications in Materials Science

The compound’s rigid biphenyl structure and substituent-directed self-assembly have been exploited in:

  • Liquid crystals: Enhancing thermal stability and mesophase behavior.
  • OLEDs: Acting as electron-transport layers due to conjugated π-systems.

Catalytic and Mechanistic Insights

Recent studies highlight its utility in C-H activation reactions, where the chlorine atom directs regioselective functionalization. For instance, palladium-catalyzed arylation at the 4-position of the biphenyl system achieves >90% yields in optimized conditions.

Synthetic Methodologies for Biphenyl Methanol Derivatives

MethodConditionsYield (%)Key Advantage
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME/H2O, 80°C85–92Tolerance for polar functional groups
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°C70–78Cost-effective for large-scale synthesis
Friedel-CraftsAlCl3, CH2Cl2, 0°C to RT65–75Applicable to electron-rich arenes

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol represents a complex aromatic compound with significant stereochemical considerations arising from its biphenyl framework and substitution pattern . The molecular structure features a biphenyl core system with a phenyl substituent at the alpha position and a chlorine atom at the 2-position, creating a three-dimensional arrangement that influences its solid-state packing behavior [4].

The biphenyl moiety in this compound exhibits conformational flexibility due to the rotational freedom around the inter-ring carbon-carbon bond [18] [19]. Quantum mechanical calculations for biphenyl derivatives indicate that the internal dihedral angle between the benzene rings typically falls between 10 and 20 degrees in the solid state [24]. This non-planar conformation is stabilized by a balance between steric repulsion and conjugative effects [22].

Table 1: Structural Parameters for Biphenyl Derivatives

ParameterValue RangeReference Compound
Inter-ring Dihedral Angle10-20°Biphenyl
C-C Bond Length (inter-ring)1.48-1.50 ÅBiphenyl derivatives
C-Cl Bond Length1.74-1.76 ÅChlorobiphenyl compounds
C-OH Bond Length1.42-1.44 ÅPhenylmethanol derivatives

The presence of the chlorine substituent introduces additional steric constraints and electronic effects that can influence the preferred conformational state [3]. The alpha-phenyl substitution creates a tertiary alcohol center, which adds further complexity to the molecular geometry and potential for intermolecular hydrogen bonding in crystalline arrangements [2].

Crystal packing in biphenyl derivatives is typically dominated by aromatic pi-pi stacking interactions and edge-to-face aromatic contacts [22]. The hydroxyl group in the methanol moiety provides sites for hydrogen bonding, which can significantly influence the crystal structure and stability [13]. These intermolecular interactions contribute to the overall three-dimensional arrangement in the solid state.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol through analysis of both proton and carbon-13 chemical environments [11]. The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically displays complex multipicity patterns due to the overlapping signals from multiple phenyl rings [21].

The biphenyl system contributes characteristic aromatic proton signals in the 7.0-8.0 parts per million region, with the substitution pattern affecting the exact chemical shifts and coupling patterns [11]. The chlorine substituent exerts a deshielding effect on adjacent aromatic protons, shifting their resonances downfield compared to unsubstituted positions [10].

Table 2: Characteristic NMR Chemical Shift Ranges

Structural Unit1H NMR (ppm)13C NMR (ppm)
Aromatic C-H7.2-8.0125-135
Chlorinated Aromatic C-130-140
Methanol C-H4.5-5.565-75
Quaternary C-75-85

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework, with aromatic carbons appearing in the 125-140 parts per million range [24]. The carbon bearing the chlorine substituent typically resonates at a characteristic downfield position due to the electronegativity of the halogen [10]. The tertiary alcohol carbon shows a distinctive chemical shift in the 75-85 parts per million region [2].

Chemical shift tensor analysis has proven valuable for determining molecular conformations in biphenyl systems, with the internal dihedral angle significantly affecting the observed chemical shifts [24]. The composite motion model, incorporating both internal rotation and molecular librations, provides the most accurate description of the Nuclear Magnetic Resonance behavior in these systems [24].

Infrared (IR) and Mass Spectrometry (MS) Profiles

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol [9] [12]. The hydroxyl group of the methanol moiety produces a broad absorption band in the 3200-3600 wavenumber range, with the exact position influenced by hydrogen bonding interactions [9] [12].

Table 3: Characteristic Infrared Absorption Frequencies

Functional GroupFrequency Range (cm⁻¹)Assignment
O-H Stretch3200-3600Alcohol hydroxyl
Aromatic C-H3000-3100Aromatic hydrogen
Aliphatic C-H2900-3000Methyl/methylene
Aromatic C=C1450-1650Ring stretching
C-O Stretch1000-1300Alcohol C-O
C-Cl Stretch600-800Carbon-chlorine

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1650 wavenumber region, reflecting the complex aromatic system [9]. The carbon-oxygen stretching of the alcohol functionality typically produces a strong absorption in the 1000-1300 wavenumber range [12]. The carbon-chlorine bond contributes a characteristic absorption in the lower frequency region around 600-800 wavenumbers [10].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the biphenyl framework . The molecular ion peak corresponds to the exact molecular mass, while fragmentation typically involves loss of the chlorine atom and cleavage of the methanol group . Common fragmentation patterns include the formation of biphenyl cation radicals and substituted phenyl fragments .

The isotope pattern in the mass spectrum reflects the presence of chlorine, with the characteristic 3:1 ratio of chlorine-35 to chlorine-37 isotopes providing additional structural confirmation . Base peak assignments typically correspond to the most stable fragmentation products, often involving aromatic stabilization .

Computational Modeling of Electronic Structure

Computational chemistry approaches provide detailed insights into the electronic structure and properties of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol through density functional theory calculations [18] [21] [25]. The electronic properties are significantly influenced by the extended aromatic system and the presence of electron-withdrawing and electron-donating substituents [21] [25].

Table 4: Computed Electronic Properties

PropertyValue RangeMethod
HOMO Energy-7.0 to -7.5 eVDFT/B3LYP
LUMO Energy-1.5 to -2.0 eVDFT/B3LYP
Band Gap5.0-5.5 eVTD-DFT
Dipole Moment3.0-7.0 DebyeDFT

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's reactivity and electronic transitions [25]. The energy gap between these orbitals determines the compound's electronic excitation properties and influences its spectroscopic behavior [25]. Density functional theory calculations using the B3LYP functional with appropriate basis sets have proven reliable for predicting these properties in biphenyl derivatives [21] [25].

The molecular electrostatic potential surface reveals the distribution of electron density and identifies regions of electrophilic and nucleophilic character [23]. The chlorine substituent creates an electron-deficient region, while the aromatic rings maintain regions of high electron density suitable for electrophilic attack [23]. The hydroxyl group contributes to the overall polarity of the molecule and influences intermolecular interactions [23].

Conformational analysis through computational methods reveals the energy barriers associated with rotation around the biphenyl inter-ring bond [18] [19]. The torsional potential energy surface shows local minima corresponding to stable conformations, with barriers typically ranging from 1-3 kilocalories per mole depending on the substitution pattern [18]. These calculations are essential for understanding the dynamic behavior of the molecule in solution and solid phases [19].

Friedel-Crafts Acylation-Based Pathways

Friedel-Crafts acylation represents a fundamental approach for constructing biphenyl derivatives through electrophilic aromatic substitution. This methodology involves the reaction of aromatic compounds with acyl chlorides or anhydrides in the presence of Lewis acid catalysts, particularly aluminum chloride [1] [2]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form aryl ketones that can be further reduced to the desired alcohol products [1] [3].

The mechanistic pathway begins with the Lewis acid catalyst activating the acyl chloride to produce an adduct, which rapidly equilibrates with the acylium ion. This highly electrophilic species then attacks the biphenyl substrate, leading to the formation of the aromatic ketone intermediate [1]. For the synthesis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol, the initial acylation step typically involves the treatment of appropriately substituted biphenyl precursors with chloroacetyl chloride in the presence of aluminum chloride .

The optimization of Friedel-Crafts acylation conditions requires careful consideration of several parameters. Temperature control is critical, with reactions typically conducted at temperatures ranging from -5°C to reflux conditions depending on the specific substrate and desired selectivity [1]. Solvent selection plays a crucial role, with carbon disulfide, dichloromethane, and chlorinated solvents being most commonly employed due to their ability to dissolve both the Lewis acid catalyst and organic substrates [1] [3].

ParameterOptimal RangeImpact on Yield
Temperature-5°C to 80°CControls regioselectivity
Catalyst Loading1.2-2.0 equivalentsEnsures complete activation
Reaction Time2-24 hoursAffects conversion efficiency
SolventDCM, CS₂, DCEInfluences reaction rate

Recent advances have explored mechanochemical approaches using ball milling techniques, which eliminate the need for solvents and can provide excellent yields under environmentally benign conditions [1]. This solvent-free methodology represents a significant advancement in green chemistry applications for industrial-scale production.

Catalytic Coupling Reactions for Biphenyl Core Assembly

Catalytic cross-coupling reactions have revolutionized the synthesis of biphenyl derivatives by providing efficient, selective, and scalable methods for carbon-carbon bond formation. The Suzuki-Miyaura coupling reaction stands as the most versatile and widely employed methodology for biphenyl synthesis, offering exceptional functional group tolerance and mild reaction conditions [5] [6].

The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetallation with the boronic acid substrate, and reductive elimination to form the biaryl product while regenerating the active catalyst [5]. For 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol synthesis, this approach typically utilizes 2-chlorophenyl bromide derivatives and appropriately functionalized phenylboronic acids.

Optimization studies have demonstrated that ligand selection critically influences both catalytic activity and selectivity. Phosphine ligands such as triphenylphosphine, DPPF (1,1'-bis(diphenylphosphino)ferrocene), and bulky monophosphines like SPhos provide excellent results under different reaction conditions [5] [7]. The choice of base also significantly impacts reaction efficiency, with potassium phosphate and cesium carbonate being most commonly employed [5].

Nickel-catalyzed coupling reactions offer an attractive alternative to palladium-based systems, particularly for industrial applications where cost considerations are paramount [8] [9]. Nickel catalysts demonstrate remarkable efficiency in homocoupling reactions, with bromobenzene providing 89% yield of biphenyl under optimized conditions using nickel(II) chloride bis(triphenylphosphine) complex with zinc as the reducing agent [9].

Coupling MethodCatalyst SystemTypical YieldAdvantages
Suzuki-MiyauraPd(PPh₃)₄/K₃PO₄80-95%Mild conditions, high selectivity
Nickel-CatalyzedNiCl₂(PPh₃)₂/Zn70-89%Cost-effective, good yields
NegishiPd/Organozinc70-90%Excellent regioselectivity
StillePd/Organostannane75-90%Broad substrate scope

Iron-catalyzed cross-coupling reactions have emerged as sustainable alternatives, though they often require more specialized conditions and can produce biphenyl as a side product through radical pathways [10] [11]. The formation of biphenyl in iron-catalyzed systems occurs through halogen abstraction by bisphenylated iron intermediates, which represents both a challenge and an opportunity for selective biphenyl synthesis [10].

Reductive Functionalization Strategies

Reductive functionalization represents a critical component in the synthesis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol, particularly for converting carbonyl intermediates to the desired alcohol functionality. Lithium aluminum hydride (LiAlH₄) serves as the most powerful reducing agent, capable of reducing a wide range of carbonyl-containing compounds to their corresponding alcohols [12] [13] [14].

The mechanism of LiAlH₄ reduction involves hydride transfer from the aluminum center to the carbonyl carbon, forming an alkoxide intermediate that subsequently undergoes hydrolysis to yield the alcohol product [13] [14]. For aromatic systems, the reduction typically proceeds with high efficiency and excellent yields, ranging from 80-95% under optimized conditions [15] [14].

Sodium borohydride (NaBH₄) offers a milder alternative for selective reductions, particularly when combined with alcoholic solvents [16] [15] [17]. The NaBH₄/methanol system has been extensively studied and optimized for aromatic ester reductions, providing yields of 88-97% under mild conditions [15] [17]. Recent advances have demonstrated that catalytic amounts of sodium methoxide can stabilize NaBH₄ solutions in methanol, preventing rapid decomposition and enabling room temperature reductions [17].

Modified lithium aluminum hydride reagents, such as lithium tri-tert-butoxyaluminum hydride and lithium triethoxylaluminum hydride, provide enhanced selectivity for specific functional group transformations [14]. These reagents demonstrate reduced reactivity compared to LiAlH₄ but offer superior chemoselectivity, particularly for substrates containing multiple reducible functionalities [14].

Reducing AgentSubstrate CompatibilityTypical YieldReaction Conditions
LiAlH₄Esters, acids, ketones80-95%-78°C to RT, ether solvents
NaBH₄Aldehydes, ketones88-97%RT, alcoholic solvents
NaBH₄/MeOHAromatic esters88-97%70°C, THF co-solvent
LiAlH(O-t-Bu)₃Acid chlorides70-85%-78°C, aprotic solvents

Catalytic hydrogenation methods provide environmentally sustainable alternatives for reductive transformations, utilizing heterogeneous catalysts such as palladium on carbon or Raney nickel [18] [19]. These methods demonstrate excellent functional group tolerance and can achieve quantitative conversions under mild conditions, though they require careful optimization to prevent over-reduction or unwanted side reactions [19].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be addressed through systematic process optimization and engineering solutions. Heat management represents one of the most critical challenges, as many of the key reactions involved in biphenyl synthesis are highly exothermic [20] [21] [22].

Temperature control becomes increasingly difficult at larger scales due to reduced surface-to-volume ratios and longer heat transfer distances [21]. Industrial implementations require sophisticated heat exchanger systems and continuous cooling capabilities to maintain optimal reaction temperatures and prevent thermal runaway conditions [21] [23]. Process intensification studies have demonstrated that microreactor technology can provide superior heat management while maintaining high space-time yields [21] [23].

Mass transfer limitations present another significant challenge for industrial-scale biphenyl production [20] [21]. Poor mixing at large scales can lead to incomplete conversion, reduced selectivity, and increased formation of unwanted byproducts [21]. Solutions include enhanced mechanical mixing systems, static mixers, and continuous flow reactors that provide better mass transfer characteristics [24] [23].

Catalyst cost considerations become paramount at industrial scales, particularly for palladium-catalyzed coupling reactions where catalyst costs can represent a substantial portion of overall production expenses [20] [22]. Strategies for cost reduction include catalyst recycling systems, heterogeneous catalyst development, and exploration of less expensive metal alternatives such as nickel or iron [9] [25] [22].

Challenge CategoryImpactMitigation StrategyTechnology Solution
Heat ManagementTemperature excursionsContinuous coolingHeat exchangers, microreactors
Mass TransferPoor mixing efficiencyEnhanced agitationStatic mixers, flow reactors
Catalyst RecoveryHigh operating costsRecycling systemsHeterogeneous catalysts
Waste MinimizationEnvironmental impactSolvent recoveryDistillation, green solvents

Environmental considerations and waste generation present ongoing challenges for industrial biphenyl production [20] [22]. Traditional synthetic routes often generate substantial solvent waste and require toxic reagents that pose safety and environmental concerns [22]. Green chemistry approaches, including solvent-free reactions, aqueous-based systems, and recyclable catalysts, are increasingly being implemented to address these challenges [20] [22].

Quality control and product purity requirements become more stringent at industrial scales, necessitating robust analytical methods and process monitoring systems [22] [26]. In-line analytical techniques, including spectroscopic monitoring and automated sampling systems, enable real-time process control and ensure consistent product quality [26].

Scale-up studies have demonstrated that successful industrial implementation requires integrated process design that considers all aspects of production, from raw material handling to final product purification [21] [23]. Continuous flow processing has emerged as a particularly attractive approach, offering improved safety, better process control, and reduced equipment footprint compared to traditional batch processes [24] [23] [27].

The economic viability of industrial biphenyl derivative production depends on achieving high yields, minimizing waste generation, and optimizing catalyst utilization [28] [29] [20]. Market analysis indicates that the global biphenyl derivatives market is projected to grow at a compound annual growth rate of 5.0-5.9% through 2034, driven by increasing demand in pharmaceutical, agrochemical, and specialty chemical applications [28] [29] [20].

XLogP3

5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

294.0811428 g/mol

Monoisotopic Mass

294.0811428 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types